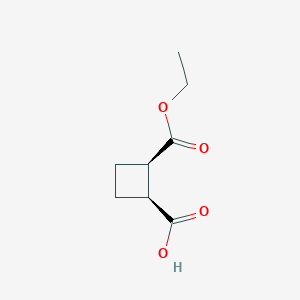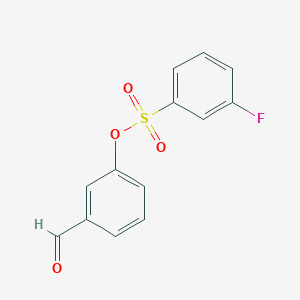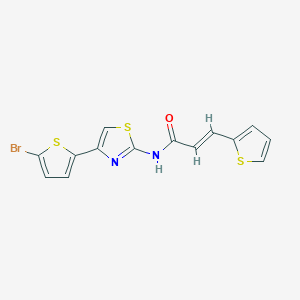![molecular formula C22H17ClN2O5 B2934329 N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenoxy)acetamide CAS No. 922008-93-3](/img/structure/B2934329.png)
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenoxy)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a dibenzo[b,f][1,4]oxazepine core, which is known for its biological activity, and a methoxyphenoxyacetamide moiety, which can influence its pharmacokinetic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenoxy)acetamide typically involves multiple steps:
-
Formation of the Dibenzo[b,f][1,4]oxazepine Core
Starting Materials: The synthesis begins with the preparation of the dibenzo[b,f][1,4]oxazepine core. This can be achieved through the cyclization of appropriate precursors such as 2-aminobenzophenone derivatives.
Reaction Conditions: Cyclization is often carried out under acidic or basic conditions, using reagents like polyphosphoric acid or sodium hydroxide.
-
Chlorination
Reagents: Chlorination of the oxazepine core can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Conditions: The reaction is typically conducted under reflux conditions to ensure complete chlorination.
-
Acylation
Reagents: The chlorinated oxazepine is then acylated with 2-(4-methoxyphenoxy)acetic acid using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Conditions: This step is usually carried out in an inert atmosphere, such as under nitrogen, and at room temperature to moderate heat.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to lower activation energy and increase reaction rates.
Green Chemistry: Implementing environmentally friendly solvents and reagents to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Products: Oxidation can lead to the formation of quinone derivatives or other oxidized products.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Products: Reduction typically yields alcohols or amines, depending on the functional groups present.
-
Substitution
Reagents: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Products: Substitution reactions can introduce various functional groups, altering the compound’s properties.
Common Reagents and Conditions
Solvents: Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO).
Catalysts: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) may be employed to facilitate reactions.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: The dibenzo[b,f][1,4]oxazepine core is known for its biological activity, including anti-inflammatory and antipsychotic properties.
Medicine
Pharmacological Research: This compound may be investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory activities.
Industry
Material Science: The compound’s unique structure can be explored for developing new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenoxy)acetamide involves its interaction with molecular targets such as enzymes or receptors. The oxazepine core can bind to specific sites, modulating the activity of these targets and influencing cellular pathways. This interaction can lead to various biological effects, depending on the target and the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzo[b,f][1,4]oxazepine Derivatives: Compounds like clozapine and loxapine share the oxazepine core and exhibit significant pharmacological activity.
Phenoxyacetamide Derivatives: Compounds such as fenoxycarb and methoxyfenozide are known for their insecticidal properties.
Uniqueness
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenoxy)acetamide is unique due to the combination of the oxazepine core and the methoxyphenoxyacetamide moiety. This structural combination can result in distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2-(4-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O5/c1-28-15-4-6-16(7-5-15)29-12-21(26)24-14-3-9-19-17(11-14)22(27)25-18-10-13(23)2-8-20(18)30-19/h2-11H,12H2,1H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NACSQJCOFLQNTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ETHYL 4-{4-[(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]BENZENESULFONYL}PIPERAZINE-1-CARBOXYLATE](/img/structure/B2934246.png)
![N-(PYRIDIN-2-YLMETHYL)-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-AMINE](/img/structure/B2934247.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(6-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2934249.png)

![2-(Pyrrolidin-2-yl)imidazo[1,2-a]pyrimidine dihydrochloride](/img/structure/B2934253.png)

![(Z)-N-(5-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2934256.png)
![N-(2-cyanophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2934257.png)
![N-[(4-methylphenyl)methyl]-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B2934258.png)

![Ethyl 6-[(3-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate](/img/structure/B2934263.png)
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2934266.png)
![2-{2-[4-(4-methoxyphenyl)piperazino]ethyl}-6-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2934267.png)

